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Compound of Interest

Compound Name: 2-Iodoethanol

Cat. No.: B1213209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-iodoethanol, a versatile reagent in organic synthesis. The document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the identification,

characterization, and quality control of 2-iodoethanol in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and Mass

Spectroscopic analysis of 2-iodoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Triplet 2H HO-CH₂-CH₂-I

~3.3 Triplet 2H HO-CH₂-CH₂-I

Variable Singlet 1H HO-CH₂-CH₂-I
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~63 HO-CH₂-CH₂-I

~10 HO-CH₂-CH₂-I

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3000-2850 Medium C-H stretch (alkane)

1450-1375 Medium C-H bend

1050-1000 Strong C-O stretch (primary alcohol)

~650 Strong C-I stretch

Mass Spectrometry (MS)
Electron Ionization (EI-MS) Data

m/z Relative Intensity (%) Assignment

172 Moderate [M]⁺ (Molecular Ion)

127 High [I]⁺

45 High [CH₂CH₂OH]⁺

31 High [CH₂OH]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized for the analysis of small, liquid organic molecules like 2-
iodoethanol.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Approximately 5-25 mg of 2-iodoethanol is dissolved in 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a chemical shift reference (δ = 0.00 ppm).

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance sensitivity. A longer relaxation delay may be necessary for quaternary

carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

A small drop of neat (undiluted) 2-iodoethanol is placed directly onto the surface of the ATR

crystal (e.g., diamond or zinc selenide).

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.
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The sample is brought into firm contact with the crystal.

The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise

ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone)

and dried.

Mass Spectrometry (MS) (Electron Ionization)
Sample Introduction:

A small amount of 2-iodoethanol is introduced into the mass spectrometer, typically via

direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is

volatilized in the ion source.

Ionization and Analysis:

In the ion source, the gaseous 2-iodoethanol molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[2][3][4][5][6] This causes the molecules to ionize and

fragment.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/product/b1213209?utm_src=pdf-body
https://www.benchchem.com/product/b1213209?utm_src=pdf-body
https://www.chromatographyonline.com/view/essential-guide-electron-ionization-gc-ms
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.shimadzu.com/an/service-support/technical-support/gas-chromatograph-mass-spectrometry/essental_knowledge/three_modes.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation

2-Iodoethanol Sample

Dissolve in
Deuterated Solvent

+ TMS

Place Neat Liquid
on ATR Crystal

Introduce into
MS Inlet (GC or Direct)

Acquire FID
(¹H & ¹³C)

Record IR
Spectrum

Ionize (EI) &
Analyze m/z

Fourier Transform
& Phase Correction

Background Subtraction
& Peak Picking

Generate Mass Spectrum
& Identify Fragments

Structure Elucidation &
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Molecular Structure
(2-Iodoethanol)

¹H NMR
(Proton Environment)provides info on

¹³C NMR
(Carbon Skeleton)provides info on

Functional Groups
(O-H, C-O, C-I)

provides info on

Molecular Weight &
Fragmentation Pattern

provides info on

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodoethanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213209#spectroscopic-data-of-2-iodoethanol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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